1,4-丁二胺,N-丙基-

描述

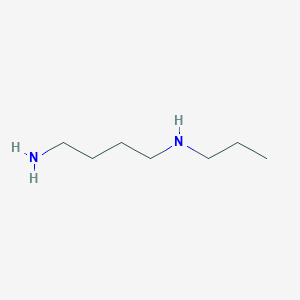

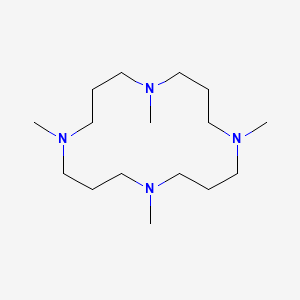

“1,4-Butanediamine, N-propyl-” is a chemical compound with the molecular formula C7H18N2 . It is also known as N-Propyl-1,4-butanediamine .

Synthesis Analysis

The biochemical synthesis of 1,4-butanediamine involves a process in a microorganism with an increased level of an ornithine decarboxylase activity . This process also requires an increased activity of N-acetylglutamate formation in the microorganism . The 1,4-butanediamine produced in the microorganism is excreted into a fermentation broth and is recovered from the broth .Molecular Structure Analysis

The molecular structure of “1,4-Butanediamine, N-propyl-” can be represented by the linear formula NH2(CH2)4NH2 . The molecular weight of this compound is 88.15 .科学研究应用

抗肿瘤活性:具有七元环结构的新型烷基-1,4-丁二胺 Pt(II) 络合物在体内显示出显着的抗肿瘤活性,特别是对淋巴性白血病 L1210 和刘易斯肺癌 LL。与其他类似络合物相比,这些络合物表现出更高的抗肿瘤活性,证明了它们在癌症治疗中的潜力 (Nowatari 等,1989).

络合研究:对与 N,N,N',N'-四甲基-1,4-丁二胺和对叔丁基杯[8]芳烃形成的铀酰配合物的研究揭示了通过氢键形成聚合链。这突出了该化合物在络合中的作用及其在核化学和材料科学等领域的潜在应用 (Harrowfield 等,2021).

生物技术应用:在生物技术领域,1,4-丁二胺已用于工程细菌的开发,用于自主生产 1,4-丁二醇,这是一种有价值的工业化学品。这代表了合成生物学和代谢工程的重大进步 (Liu 和 Lu,2015).

化学反应性研究:研究了具有不同桥连二胺(包括 1,4-丁二胺)的双核配合物中 Pt(II) 中心的反应用性,提供了与化学合成和催化相关的热力学和动力学性质的见解 (Hofmann 和 Eldik,2003).

环境应用:在环境科学中,已经研究了 1,4-丁二胺和 2-(二乙氨基)-乙醇的混合物吸收 CO2 的能力。这项研究对于开发温室气体控制和气候变化缓解技术至关重要 (Xu、Wang 和 Chen,2013).

药物化学:1,4-丁二胺衍生物已被开发为精胺氧化酶和 N1-乙酰多胺氧化酶等酶的不可逆失活剂,这些酶在药物化学中具有潜在的治疗应用 (Moriya 等,2014).

安全和危害

作用机制

Target of Action

1,4-Butanediamine, also known as putrescine , is a four-carbon diamine that plays a crucial role in various biological processes. It primarily targets the ornithine decarboxylase enzyme, which is involved in the biosynthesis of polyamines . Polyamines are essential for cell growth and differentiation .

Mode of Action

1,4-Butanediamine interacts with its target, the ornithine decarboxylase enzyme, by serving as a substrate. The enzyme catalyzes the decarboxylation of ornithine to produce putrescine . This interaction results in the production of polyamines, which are vital for various cellular functions, including DNA stabilization, protein synthesis, and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by 1,4-Butanediamine is the polyamine biosynthesis pathway . In this pathway, ornithine decarboxylase catalyzes the conversion of ornithine to putrescine. Putrescine can then be converted to other polyamines, such as spermidine and spermine, through subsequent enzymatic reactions . These polyamines play crucial roles in cell growth and differentiation .

Pharmacokinetics

It is known that the compound is produced during tissue decomposition

Result of Action

The action of 1,4-Butanediamine, N-propyl- results in the production of polyamines, which have several molecular and cellular effects. Polyamines are involved in stabilizing DNA, promoting protein synthesis, and facilitating cell growth and differentiation . Therefore, the action of 1,4-Butanediamine, N-propyl- can significantly influence cellular functions and processes.

生化分析

Biochemical Properties

“1,4-Butanediamine, N-propyl-” is known to play a role in biochemical reactions . It interacts with enzymes such as ornithine decarboxylase . The interaction involves the overexpression of an ornithine decarboxylase encoding gene, leading to an increased level of ornithine decarboxylase activity .

Cellular Effects

It has been suggested that it may have an impact on gene expression and cellular metabolism . For instance, it has been used in the modification of poly(glycidyl methacrylate)s for effective pDNA delivery .

Molecular Mechanism

The molecular mechanism of “1,4-Butanediamine, N-propyl-” involves binding interactions with biomolecules and changes in gene expression . It is synthesized in a microorganism with an increased level of ornithine decarboxylase activity .

Temporal Effects in Laboratory Settings

It is known that it is used to extend the shelf life of fruits by delaying ripening .

Metabolic Pathways

“1,4-Butanediamine, N-propyl-” is involved in metabolic pathways starting from arginine . It is converted into agmatine in a process catalyzed by the enzyme arginine decarboxylase .

属性

IUPAC Name |

N'-propylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-2-6-9-7-4-3-5-8/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQFRBNLAGNQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505601 | |

| Record name | N~1~-Propylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70862-18-9 | |

| Record name | N~1~-Propylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate](/img/structure/B3056300.png)